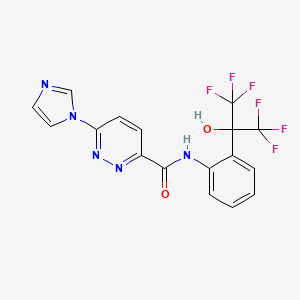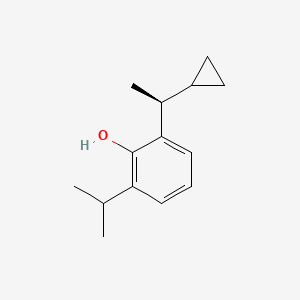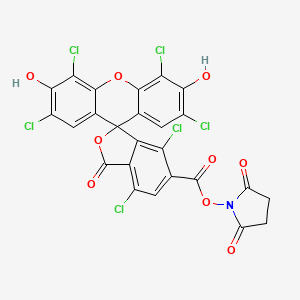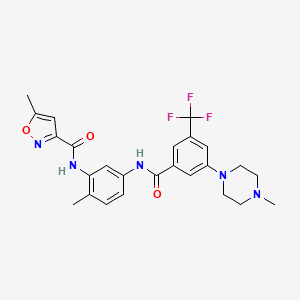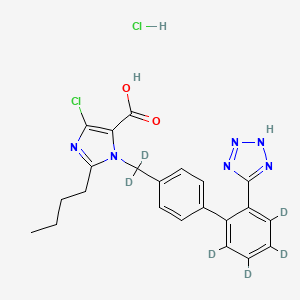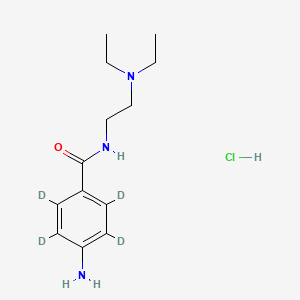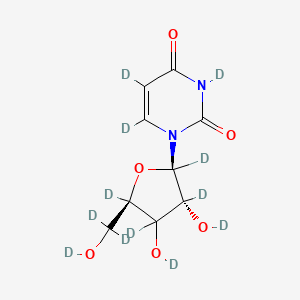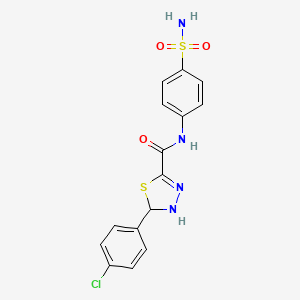
Bmlf1 (280 C288)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMLF1 (280-288) is a peptide derived from the Epstein-Barr virus (EBV) lytic protein BMLF1. This peptide, with the sequence GLCTLVAML, is recognized by CD8+ T-cells and is presented by the MHC class I HLA-A*0201 allele . It plays a significant role in the immune response against EBV, making it a valuable target for research in immunology and virology.
準備方法
Synthetic Routes and Reaction Conditions
BMLF1 (280-288) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
While specific industrial production methods for BMLF1 (280-288) are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient production of high-purity peptides, which are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
化学反応の分析
Types of Reactions
BMLF1 (280-288) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions used in peptide synthesis .
Common Reagents and Conditions
The synthesis of BMLF1 (280-288) involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The peptide is synthesized on a solid resin, and the final product is cleaved from the resin and purified .
Major Products Formed
The major product formed from the synthesis of BMLF1 (280-288) is the peptide itself, with a sequence of GLCTLVAML. The purity of the peptide is typically greater than 95%, ensuring its suitability for research applications .
科学的研究の応用
BMLF1 (280-288) has several important applications in scientific research:
作用機序
BMLF1 (280-288) exerts its effects by being presented on the surface of infected cells by the MHC class I HLA-A*0201 molecule. This presentation allows CD8+ T-cells to recognize and target the infected cells for destruction. The peptide triggers the activation of CD8+ T-cells, leading to the release of cytotoxic molecules that kill the infected cells .
類似化合物との比較
Similar Compounds
BZLF1 (190-197): Another peptide derived from the EBV lytic protein BZLF1, recognized by CD8+ T-cells.
EBNA3A (325-333): A peptide from the EBV nuclear antigen 3A, also presented by MHC class I molecules.
Uniqueness
BMLF1 (280-288) is unique due to its high immunogenicity and its specific recognition by CD8+ T-cells in the context of HLA-A*0201. This makes it a valuable tool for studying the immune response to EBV and developing targeted therapies .
特性
分子式 |
C40H73N9O11S2 |
|---|---|
分子量 |
920.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H73N9O11S2/c1-19(2)14-26(43-30(51)17-41)35(54)47-29(18-61)37(56)49-32(24(10)50)39(58)45-27(15-20(3)4)36(55)48-31(22(7)8)38(57)42-23(9)33(52)44-25(12-13-62-11)34(53)46-28(40(59)60)16-21(5)6/h19-29,31-32,50,61H,12-18,41H2,1-11H3,(H,42,57)(H,43,51)(H,44,52)(H,45,58)(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,59,60)/t23-,24+,25-,26-,27-,28-,29-,31-,32-/m0/s1 |
InChIキー |
ZLGNCCWHORFLBD-MALYJANWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |
正規SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
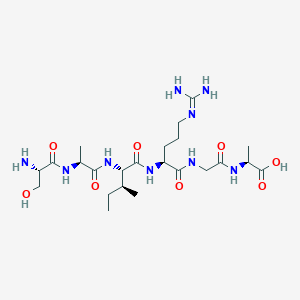

![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
